molecular formula C20H21N5O4 B11483652 N-(4-acetylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

N-(4-acetylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B11483652
M. Wt: 395.4 g/mol
InChI Key: PINGXVGVBOHDEF-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of an acetamide group attached to a tetrazole ring, which is further substituted with ethoxy and methoxy phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ACETYLPHENYL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE typically involves a multi-step process. The initial step often includes the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the acetamide group and the substitution of the phenyl rings with ethoxy and methoxy groups. Common reagents used in these reactions include acetic anhydride, ethyl iodide, and methoxybenzene, among others. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-ACETYLPHENYL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic processes. The detailed understanding of these mechanisms is crucial for the development of new therapeutic agents and the optimization of existing treatments.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ETHOXY-3-METHOXYPHENYL)ACETAMIDE: This compound shares structural similarities but lacks the tetrazole ring, resulting in different chemical and biological properties.

    4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE: This compound has a carbamate group instead of an acetamide group, leading to variations in its reactivity and applications.

    4-METHOXYPHENYL N-(3-ACETYLPHENYL)CARBAMATE: Similar to the previous compound, it has a different substitution pattern on the phenyl rings.

Uniqueness

N-(4-ACETYLPHENYL)-2-[5-(3-ETHOXY-4-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21N5O4

Molecular Weight

395.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]acetamide

InChI

InChI=1S/C20H21N5O4/c1-4-29-18-11-15(7-10-17(18)28-3)20-22-24-25(23-20)12-19(27)21-16-8-5-14(6-9-16)13(2)26/h5-11H,4,12H2,1-3H3,(H,21,27)

InChI Key

PINGXVGVBOHDEF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)C(=O)C)OC

Origin of Product

United States

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